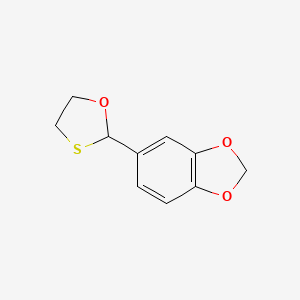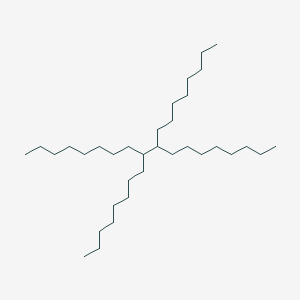![molecular formula C22H34O6 B14252535 8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid CAS No. 397250-31-6](/img/structure/B14252535.png)
8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid is an organic compound with the molecular formula C22H34O6 It is characterized by the presence of a phenylenebis(oxy) group flanked by two octanoic acid chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid typically involves the reaction of 1,4-dihydroxybenzene with octanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired diacid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include primary or secondary alcohols.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenylenebis(oxy) group can participate in hydrogen bonding and other non-covalent interactions, influencing the activity of target proteins and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[1,4-Phenylenebis(oxy)]diacetic acid: Similar structure but with shorter acetic acid chains.
5,5’-[1,4-Phenylenebis(methyleneoxy)]diisophthalic acid: Contains isophthalic acid groups instead of octanoic acid chains.
Uniqueness
8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid is unique due to its longer octanoic acid chains, which can impart different physical and chemical properties compared to its shorter-chain analogs
Eigenschaften
CAS-Nummer |
397250-31-6 |
|---|---|
Molekularformel |
C22H34O6 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
8-[4-(7-carboxyheptoxy)phenoxy]octanoic acid |
InChI |
InChI=1S/C22H34O6/c23-21(24)11-7-3-1-5-9-17-27-19-13-15-20(16-14-19)28-18-10-6-2-4-8-12-22(25)26/h13-16H,1-12,17-18H2,(H,23,24)(H,25,26) |
InChI-Schlüssel |
SPVVFPIUUXQLHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCCCCCCCC(=O)O)OCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)

![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)





![Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14252497.png)



